Differential Purity Specification vs. Standard Piperidin-4-one Intermediates
The compound is commercially available with a minimum purity specification of 95%, a critical quality attribute for use as a pharmaceutical intermediate . In contrast, many generic 1-(2-phenylethyl)piperidin-4-one analogs are offered at lower purity grades (e.g., 90% or unspecified), which can introduce impurities that interfere with downstream synthetic yields and analytical characterization.
| Evidence Dimension | Purity Specification |
|---|---|
| Target Compound Data | ≥ 95% (HPLC) |
| Comparator Or Baseline | Generic 1-(2-phenylethyl)piperidin-4-one |
| Quantified Difference | ≥ 5 percentage points higher |
| Conditions | Commercially available research-grade chemical |
Why This Matters
Higher purity directly reduces the need for labor-intensive purification steps, improving synthetic efficiency and cost-effectiveness for procurement decisions.
